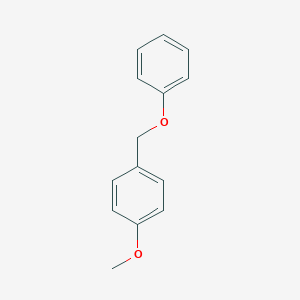

1-Methoxy-4-(phenoxymethyl)benzene

描述

属性

CAS 编号 |

19962-28-8 |

|---|---|

分子式 |

C14H14O2 |

分子量 |

214.26 g/mol |

IUPAC 名称 |

1-methoxy-4-(phenoxymethyl)benzene |

InChI |

InChI=1S/C14H14O2/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

InChI 键 |

UOGDHZDOUBHLCF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)COC2=CC=CC=C2 |

规范 SMILES |

COC1=CC=C(C=C1)COC2=CC=CC=C2 |

其他CAS编号 |

19962-28-8 |

同义词 |

1-methoxy-4-(phenoxymethyl)benzene |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Reactivity and Properties

The table below highlights key structural and functional differences between 1-Methoxy-4-(phenoxymethyl)benzene and analogs:

Key Observations :

- Electronic Effects: The phenoxymethyl group in the target compound donates electrons via the ether oxygen, contrasting with electron-withdrawing groups like nitrovinyl in . This influences electrophilic substitution patterns .

- Steric Effects: The -CH₂-O-Ph group introduces moderate steric hindrance compared to the bulkier -O-Ph in 1-Methoxy-4-phenoxybenzene .

- Biological Activity: Estragole (1-Methoxy-4-(2-propenyl)benzene) is bioactive but carcinogenic, whereas the phenoxymethyl derivative’s toxicity profile remains understudied .

Comparative Reactivity in Chemical Reactions

- Oxidation: Unlike 1-Methoxy-4-(1-methylethyl)benzene, which forms hydroperoxides under catalytic conditions , the phenoxymethyl group’s stability may resist oxidation, favoring applications in coatings or polymers .

- Synthetic Flexibility: The dienyl group in 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene enables cycloaddition reactions, while the phenoxymethyl group’s ether linkage supports nucleophilic substitution or cross-coupling .

Structural and Crystallographic Insights

- Crystal Packing: The target compound’s phenoxymethyl group may form C–H···π interactions similar to 1-Methoxy-4-({[(4-methoxyphenyl)sulfanyl]methyl}sulfanyl)benzene, which adopts a propeller-shaped structure stabilized by non-covalent interactions .

- Thermal Stability: 1-Methoxy-4-phenoxybenzene exhibits higher thermal stability due to direct aryl-aryl bonding, whereas the phenoxymethyl variant’s methylene spacer may reduce melting points .

准备方法

Reaction Mechanism and Conditions

4-Methoxybenzyl chloride (or bromide) reacts with sodium phenoxide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide:

Key parameters include:

Optimization and Yield Improvements

A study demonstrated that using KCO as a mild base in acetonitrile at 85°C for 8 hours achieved a 78% yield. Prolonged reaction times (>12 hours) led to side products such as dimerized 4-methoxybenzyl ethers. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) isolated the target compound with >95% purity.

One-Pot Synthesis from 4-Methoxybenzyl Alcohol

A one-pot approach eliminates intermediate isolation steps, improving efficiency. This method combines 4-methoxybenzyl alcohol with phenol under Mitsunobu or acid-catalyzed conditions.

Mitsunobu Reaction

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to facilitate ether formation:

Acid-Catalyzed Dehydration

Concentrated sulfuric acid (HSO) promotes the direct coupling of 4-methoxybenzyl alcohol and phenol:

Ullmann-Type Coupling for Scalable Production

Copper-catalyzed Ullmann coupling offers a scalable route, particularly for industrial applications. This method utilizes 4-methoxybenzyl bromide and phenol in the presence of a copper(I) catalyst.

Reaction Setup

Advantages and Limitations

The Ullmann method avoids strong bases but requires high temperatures and inert atmospheres. Side reactions include homocoupling of 4-methoxybenzyl bromide, which is mitigated by slow addition of phenol.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Williamson Synthesis | 4-MeO-benzyl Cl, NaOPh | KCO, 85°C, 8h | 78 | 95 |

| Mitsunobu Reaction | DEAD, PPh | THF, 24h | 70 | 90 |

| Acid-Catalyzed | HSO | 120°C, 6h | 60 | 85 |

| Ullmann Coupling | CuI, 1,10-phenanthroline | DMSO, 130°C, 24h | 82 | 97 |

Mechanistic Insights and Side Reactions

Competing Pathways in Acid-Catalyzed Synthesis

In HSO-mediated reactions, the intermediate carbocation () may undergo:

Ligand Effects in Ullmann Coupling

The 1,10-phenanthroline ligand enhances copper catalyst stability, preventing aggregation and improving turnover frequency. Substituent effects on phenol (e.g., electron-withdrawing groups) reduce reactivity, necessitating higher temperatures.

Industrial-Scale Production Considerations

常见问题

Q. Basic

- NMR spectroscopy :

- Mass spectrometry :

- IR spectroscopy : Stretching vibrations for C-O-C (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) .

What strategies can be employed to resolve contradictions in reported biological activities of methoxy-substituted benzene derivatives?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:

Structural variations : Minor substituent changes (e.g., selenium vs. oxygen in ether linkages) alter binding affinity. For example, selenobenzene derivatives show LDHA inhibition, while phenyl ethers may lack this activity .

Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs) to ensure reproducibility .

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like LDHA or cytochrome P450 enzymes, validating with in vitro assays .

What are the key considerations for ensuring stability during the synthesis and storage of 1-Methoxy-4-(phenoxymethyl)benzene?

Q. Basic

- Synthesis stability : Maintain pH 5–9 in aqueous reactions to prevent hydrolysis of the ether bond .

- Storage : Store in sealed, amber vials under inert gas (N₂/Ar) at 2–8°C to avoid oxidation or photodegradation .

- Impurity control : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like methoxybenzaldehyde .

How can enantioselective synthesis be applied to methoxy-substituted benzene derivatives to explore their stereochemical properties?

Q. Advanced

Chiral catalysts : Use Ru(II)- or Rh(II)-based complexes for asymmetric hydrogenation of prochiral alkenes in allyl-substituted derivatives .

Schmidt reactions : Intramolecular Schmidt reactions with chiral auxiliaries (e.g., (S)-pentenyloxy groups) yield enantiomerically enriched products (e.g., >90% ee) .

Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。